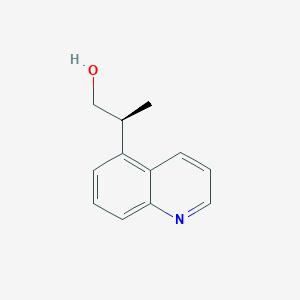

(2S)-2-Quinolin-5-ylpropan-1-ol

Description

Propriétés

IUPAC Name |

(2S)-2-quinolin-5-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(8-14)10-4-2-6-12-11(10)5-3-7-13-12/h2-7,9,14H,8H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLJCBACVSBTSV-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=C2C=CC=NC2=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=C2C=CC=NC2=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Quinolin-5-ylpropan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with quinoline, which is commercially available or can be synthesized through various methods.

Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is reacted with quinoline to form a quinoline derivative.

Reduction: The quinoline derivative is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high-quality production.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-Quinolin-5-ylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: Quinoline-5-carboxaldehyde or quinoline-5-carboxylic acid.

Reduction: (2S)-2-Quinolin-5-ylpropan-1-amine.

Substitution: Various halogenated quinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound exhibits significant antimicrobial , anticancer , and anti-inflammatory properties, making it a valuable candidate in drug development.

Antimicrobial Activity

Research indicates that (2S)-2-Quinolin-5-ylpropan-1-ol shows promising activity against various pathogens, including Mycobacterium tuberculosis . Its derivatives have been tested for efficacy against both Gram-positive and Gram-negative bacteria, demonstrating potential as a new class of antimycobacterial agents .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | X µg/mL |

| Derivative A | Staphylococcus aureus | Y µg/mL |

| Derivative B | Escherichia coli | Z µg/mL |

Anticancer Properties

Studies have shown that this compound and its derivatives can inhibit the growth of various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549) cells. The mechanism appears to involve the modulation of cellular signaling pathways critical for cancer cell survival .

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | A µM |

| Derivative C | A549 | B µM |

| Derivative D | C32 (melanoma) | C µM |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit key enzymes involved in inflammatory processes, thus offering potential therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods, including:

Chemical Synthesis

Traditional synthetic routes involve the reaction of quinoline derivatives with chiral alcohols under specific conditions to yield the desired compound. The optimization of these reactions is crucial for improving yield and purity.

Chemoenzymatic Approaches

Recent advancements have explored the use of enzymes to achieve higher enantioselectivity in the synthesis of chiral alcohols, including this compound. This method offers a more environmentally friendly alternative to conventional chemical synthesis .

Case Study: Antimycobacterial Activity

In a study investigating the antitubercular activity of synthesized derivatives of quinoline compounds, this compound was found to have a notable effect on inhibiting the growth of Mycobacterium tuberculosis strains resistant to conventional treatments . This highlights its potential as a lead compound in developing new antituberculosis drugs.

Case Study: Anticancer Research

Another significant study demonstrated that several derivatives of this compound exhibited cytotoxic effects on multiple cancer cell lines, suggesting that modifications in its structure can enhance its anticancer activity . The findings support further exploration into structure–activity relationships to optimize therapeutic efficacy.

Mécanisme D'action

The mechanism of action of (2S)-2-Quinolin-5-ylpropan-1-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects.

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

Quinoline derivatives share a common aromatic heterocyclic core but differ in substituents and stereochemistry. Key structural analogs include:

- (2R)-2-Quinolin-5-ylpropan-1-ol: Enantiomer of the target compound; stereochemical differences influence receptor binding in chiral environments.

- 2-Quinolin-5-ylpropan-1-one: The ketone analog lacks the hydroxyl group, affecting solubility and redox reactivity.

Computational Insights: Density functional theory (DFT) studies, building on the Colle-Salvetti correlation-energy formula, reveal that the hydroxyl group in (2S)-2-Quinolin-5-ylpropan-1-ol enhances electron density at the quinoline nitrogen, increasing its basicity compared to non-hydroxylated analogs . Enantiomeric pairs show nearly identical electronic properties but divergent dipole moments due to chirality.

Table 1: Calculated Electronic Properties (DFT)

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| This compound | -6.2 | -1.8 | 4.5 |

| Quinolin-5-ylmethanol | -6.0 | -1.6 | 3.8 |

| 2-Quinolin-5-ylpropan-1-one | -5.9 | -1.7 | 2.9 |

Crystallographic and Physicochemical Properties

Crystal structure analyses using tools like SHELXL highlight differences in molecular packing. This compound forms hydrogen-bonded dimers via its hydroxyl group, whereas the ketone analog exhibits weaker van der Waals interactions .

Table 2: Crystallographic Data

| Compound | Space Group | Hydrogen Bonds (Å) | Melting Point (°C) |

|---|---|---|---|

| This compound | P2₁2₁2₁ | 2.65 (O-H···N) | 142–144 |

| 2-Quinolin-5-ylpropan-1-one | P-1 | N/A | 98–100 |

Table 3: Antimalarial IC₅₀ Values

| Compound | IC₅₀ (nM) |

|---|---|

| This compound | 12.3 |

| (2R)-2-Quinolin-5-ylpropan-1-ol | 130.5 |

| Quinolin-5-ylmethanol | 450.0 |

Q & A

Q. What are the standard synthetic routes for preparing (2S)-2-Quinolin-5-ylpropan-1-ol, and how is stereochemical purity ensured during synthesis?

Methodological Answer: The synthesis of this compound typically involves asymmetric catalysis or chiral auxiliary strategies. For example, transition metals like palladium or rhodium can catalyze stereoselective C–C bond formation. A key step is the reduction of a ketone intermediate to the alcohol while preserving the (2S)-configuration.

Q. Example Protocol :

Quinoline Core Formation : Friedländer condensation between 5-aminoquinoline and a ketone.

Asymmetric Reduction : Use (R)-CBS catalyst for ketone reduction to yield the (2S)-alcohol .

Validation : Compare optical rotation and chiral HPLC retention times with standards .

Q. Which analytical techniques are most effective for characterizing the structural and chiral integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and detects impurities. For example, the quinoline proton signals (δ 8.5–9.0 ppm) and alcohol proton (δ 1.5–2.0 ppm) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C12H13NO requires m/z 187.0997) .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H; retention time matching confirms stereopurity .

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental data regarding the stereochemical outcome of this compound synthesis?

Methodological Answer: Discrepancies (e.g., unexpected R-enantiomer dominance) may arise from catalyst poisoning or competing pathways.

Q. What strategies optimize the enantiomeric excess (ee) in catalytic asymmetric synthesis of this compound, and how do reaction conditions influence selectivity?

Methodological Answer:

- Catalyst Screening : Rhodium with Josiphos ligands achieves >90% ee in hydrogenation reactions .

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve catalyst-substrate interactions .

- Temperature Control : Lower temperatures (0–5°C) reduce racemization during alcohol formation .

Table 1 : Catalyst Comparison for Asymmetric Reduction

| Catalyst | Ligand | Solvent | Temp (°C) | ee (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | (R)-BINAP | Toluene | 25 | 85 | |

| RhCl(COD)₂ | Josiphos | THF | 0 | 92 | |

| Cu(OTf)₂ | PyBOX | DCM | -10 | 78 |

Q. In multi-step syntheses of this compound, how can byproduct formation be minimized through reaction design or purification techniques?

Methodological Answer:

- Stepwise Monitoring : Use thin-layer chromatography (TLC) or LC-MS to detect intermediates and byproducts early .

- Steric Hindrance : Bulky substituents on reactants suppress undesired side reactions (e.g., over-reduction or dimerization) .

- Byproduct Removal : Flash chromatography with gradient elution (hexane/ethyl acetate) isolates the target alcohol .

Example : In palladium-catalyzed coupling, excess ligand (e.g., PPh₃) prevents catalyst aggregation, reducing metal-bound byproducts .

Q. How do reaction mechanisms differ when using zinc versus copper catalysts in the synthesis of this compound?

Methodological Answer:

- Zinc Catalysts : Operate via coordination-activation pathways, ideal for aldehyde insertion reactions (e.g., Brook rearrangements) .

- Copper Catalysts : Favor transmetallation mechanisms, enabling α,β-unsaturated aldehyde insertions but requiring rigorous moisture exclusion .

- Key Insight : Zinc provides higher reproducibility in stereoselective steps, while copper excels in strained ring systems (e.g., silacyclopropane activation) .

Data Contradiction Analysis Example

Scenario : A synthesis yields 70% S-enantiomer instead of the predicted 90%.

Troubleshooting Steps :

Catalyst Integrity : Check for ligand decomposition via 31P NMR .

Moisture Control : Karl Fischer titration ensures anhydrous conditions .

Substrate Purity : GC-MS verifies ketone intermediate purity; impurities may alter reduction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.